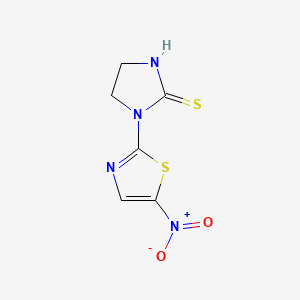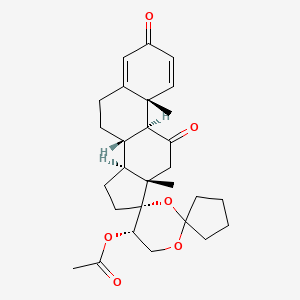![molecular formula C11H8S2 B13737208 Naphtho[1,8-de]-1,3-dithiin CAS No. 204-14-8](/img/structure/B13737208.png)
Naphtho[1,8-de]-1,3-dithiin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho[1,8-de]-1,3-dithiin is a heterocyclic compound characterized by a fused ring system containing sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Naphtho[1,8-de]-1,3-dithiin typically involves the cyclization of naphthalene derivatives with sulfur-containing reagents. One common method includes the reaction of 1,8-dihydroxynaphthalene with sulfur dichloride in the presence of a base, leading to the formation of the dithiin ring . Another approach involves the use of dithioacetal-cyclization reactions, where 1,8-bis(mercaptomethyl)naphthalene reacts with carbonyl compounds using boron trifluoride etherate as a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in scaling up the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: Naphtho[1,8-de]-1,3-dithiin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Naphtho[1,8-de]-1,3-dithiin has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Explored for its therapeutic potential in drug development due to its unique structural features.
Wirkmechanismus
The mechanism of action of Naphtho[1,8-de]-1,3-dithiin involves its interaction with molecular targets through its sulfur atoms and aromatic ring system. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities. The compound’s redox properties also play a role in its mechanism of action, allowing it to participate in electron transfer reactions .
Vergleich Mit ähnlichen Verbindungen
Naphtho[1,8-bc]pyran: A related compound with a fused pyran ring, known for its photochromic properties.
Naphthopyran: Exhibits reversible ring-opening reactions upon photoirradiation, used in photochromic lenses.
Naphthoquinone: Known for its redox properties and biological activities, including anticancer and antimicrobial effects.
Uniqueness of Naphtho[1,8-de]-1,3-dithiin: this compound stands out due to its unique dithiin ring system, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
204-14-8 |
|---|---|
Molekularformel |
C11H8S2 |
Molekulargewicht |
204.3 g/mol |
IUPAC-Name |
2,4-dithiatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene |
InChI |
InChI=1S/C11H8S2/c1-3-8-4-2-6-10-11(8)9(5-1)12-7-13-10/h1-6H,7H2 |
InChI-Schlüssel |
WDWCZNMSEAVZDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1SC2=CC=CC3=C2C(=CC=C3)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(2R)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13737128.png)

![4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine](/img/structure/B13737136.png)


![1-Methyl-2-[(1-oxoallyl)oxy]ethyl acetoacetate](/img/structure/B13737160.png)


![4-[4-Hydroxy-3-(2-methylprop-2-enyl)phenyl]-2-(2-methylprop-2-enyl)phenol](/img/structure/B13737168.png)




![Benzo[c]thiophen-4(5H)-one,6,7-dihydro-6,6-dimethyl-3-(methylthio)-,oxime](/img/structure/B13737180.png)
